molecular formula C11H9ClO3 B2864653 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone CAS No. 1500046-78-5

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone

Cat. No. B2864653
CAS RN: 1500046-78-5
M. Wt: 224.64
InChI Key: MZKWUHCMOPAKOD-UHFFFAOYSA-N
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Description

Benzofuran compounds, such as 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from chemical and pharmaceutical researchers worldwide . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives, including 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone, have shown promise in anticancer research. These compounds exhibit significant cell growth inhibitory effects on various cancer cell lines. For instance, certain benzofuran compounds have demonstrated inhibition rates of over 50% in leukemia and non-small cell lung cancer cells . The potential of these compounds in targeted therapy with minimal side effects makes them a valuable area of study in oncology.

Antibacterial and Antiviral Agents

The structural framework of benzofuran derivatives lends itself to strong biological activities, including antibacterial and antiviral properties . Research has indicated that benzofuran compounds can be effective against a range of pathogens, offering a pathway to develop new antibiotics and antiviral drugs that could combat resistant strains.

Synthesis of Complex Natural Products

The benzofuran ring is a key structural component in many natural products. The synthesis of complex natural products containing benzofuran rings is an important field in medicinal chemistry. Researchers focus on the total synthesis of these compounds, which often exhibit various biological activities and are potential candidates for drug development .

Development of Novel Drug Leads

The diverse pharmacological activities of benzofuran derivatives make them attractive as novel drug leads. Their natural occurrence and the ability to synthesize complex derivatives allow for the exploration of new therapeutic agents. The relationship between the bioactivities and structures of benzofuran compounds is a significant area of study, providing insights into drug design and development .

Chemical Synthesis and Methodology

In the realm of chemical synthesis, benzofuran derivatives like 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone are used to develop novel methods for constructing benzofuran rings. These methods are essential for the preparation of polycyclic benzofuran compounds, which are challenging to synthesize. Advances in this area contribute to the broader field of synthetic organic chemistry .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, there is an urgent need to develop new therapeutic agents . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is promising and there is a need to collect the latest information in this promising area .

properties

IUPAC Name

2-chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKWUHCMOPAKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone

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